AB-452

Description

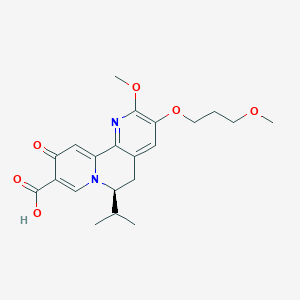

The compound “(6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid” is a complex polycyclic molecule featuring a fused pyrido-naphthyridine core with multiple functional groups.

Properties

Molecular Formula |

C21H26N2O6 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

(6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid |

InChI |

InChI=1S/C21H26N2O6/c1-12(2)15-8-13-9-18(29-7-5-6-27-3)20(28-4)22-19(13)16-10-17(24)14(21(25)26)11-23(15)16/h9-12,15H,5-8H2,1-4H3,(H,25,26)/t15-/m0/s1 |

InChI Key |

UZKFYFNINMJEGT-HNNXBMFYSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CC2=CC(=C(N=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC |

Canonical SMILES |

CC(C)C1CC2=CC(=C(N=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid typically involves multi-step organic reactions. These steps may include:

Formation of the pyrido[1,2-h][1,7]naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

Functional group modifications: Introduction of methoxy and propoxy groups through nucleophilic substitution reactions.

Final assembly: Coupling reactions to attach the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and propoxy groups.

Reduction: Reduction reactions could target the carbonyl group in the 10-oxo position.

Substitution: Nucleophilic substitution reactions could modify the methoxy and propoxy groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Methoxide, propoxide ions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry

Industrially, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for (6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid would depend on its specific interactions with molecular targets. These could include:

Enzyme inhibition: Binding to active sites of enzymes, preventing their normal function.

Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with dihydropyridine and pyranone derivatives reported in the evidence. Below is a comparative analysis of its features against two analogs:

Key Observations :

- Core Structure Complexity: The target compound’s pyrido-naphthyridine core is more rigid and fused compared to the tetrahydropyridine or thienothiophene systems in analogs . This likely enhances its thermal stability but complicates synthesis.

- Functional Group Impact : The 3-methoxypropoxy and carboxylic acid groups in the target compound may improve solubility in polar solvents compared to analogs with hydrophobic substituents (e.g., thiophenyl or phenyl groups) .

- Thermal Stability: The analog in exhibits a remarkably high melting point (>320°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding via cyano and carbonyl groups). The target compound’s melting point is unreported but may vary due to its less polar substituents.

Methodological Approaches to Structural Comparison

- Graph-Based Similarity Analysis : As per , graph-theoretical methods are superior for capturing structural nuances (e.g., ring fusion patterns, substituent positions) compared to bit-vector fingerprinting. The target compound’s pyrido-naphthyridine core would require graph isomorphism algorithms for accurate similarity scoring against analogs.

- Lumping Strategy : Evidence highlights that compounds with shared functional groups (e.g., carbonyl, methoxy) may be grouped as surrogates in predictive models. The target compound could be lumped with other dihydropyridine derivatives for reactivity studies.

Research Findings and Implications

While direct experimental data on the target compound are unavailable, insights from analogs suggest:

Synthetic Challenges : The stereoselective synthesis of its 6S configuration may require chiral catalysts or resolution techniques, as seen in .

Bioactivity Potential: The carboxylic acid group could enable salt formation for enhanced bioavailability, a feature absent in ester- or cyano-containing analogs .

Spectroscopic Predictions : Its ¹H NMR profile may show deshielded protons near the naphthyridine core (δ 7–9 ppm), akin to aromatic signals in .

Biological Activity

(6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by relevant data and case studies.

The compound's molecular formula is with a molecular weight of approximately 401.46 g/mol. The IUPAC name reflects its intricate structure, which includes a pyrido[1,2-h][1,7]naphthyridine core.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 401.46 g/mol |

| IUPAC Name | (6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid |

| CAS Number | 2072057-17-9 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the pyrido core : Cyclization reactions using appropriate precursors.

- Functional group modifications : Introduction of methoxy and propoxy groups via nucleophilic substitution.

- Final assembly : Coupling reactions to attach the carboxylic acid group.

Anticancer Properties

Recent studies have indicated that compounds similar to (6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo have significant anticancer properties. For instance, NM-3, a related compound, has been shown to induce apoptosis in human carcinoma cells through both apoptotic and non-apoptotic mechanisms. It enhances the effects of cytotoxic chemotherapeutic agents like dexamethasone by activating intrinsic apoptotic pathways including caspase cascades .

Enzyme Inhibition

The compound may exhibit enzyme inhibition properties by binding to active sites of enzymes involved in various metabolic pathways. This mechanism can lead to altered signaling pathways and potentially therapeutic effects against diseases characterized by dysregulated enzyme activity.

Antioxidant Activity

Research has demonstrated that derivatives of similar structures possess antioxidative properties. For example, novel methoxy-substituted compounds showed significant free radical scavenging activity in vitro, indicating potential applications in oxidative stress-related conditions . The antioxidant capacity was evaluated using standard assays like DPPH and ABTS.

Case Studies

- Antiproliferative Activity : A study examined several methoxy-substituted compounds for their antiproliferative effects on cancer cell lines. Compounds with specific functional groups exhibited IC50 values ranging from 1.2 to 5.3 μM against various cancer cells, suggesting that structural modifications can significantly enhance biological activity .

- Synergistic Effects : In combination therapy studies with dexamethasone, NM-3 demonstrated enhanced lethality in dexamethasone-resistant multiple myeloma cells, suggesting that (6S)-2-methoxy could similarly enhance therapeutic efficacy when used alongside existing treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.